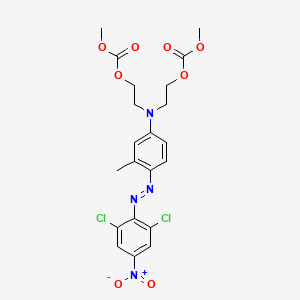
2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-(4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)-3-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-(4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)-3-oxo-, methyl ester is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as oxo, azo, and ester groups
Métodos De Preparación
The synthesis of 2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-(4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)-3-oxo-, methyl ester typically involves multiple steps, starting with the preparation of the azo compound. The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid, followed by coupling with another aromatic compound. The esterification process involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and acids or bases to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-(4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)-3-oxo-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts color to the compounds.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The azo group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biological pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its use, such as in biological or industrial applications.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-(4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)-3-oxo-, methyl ester is unique due to its combination of functional groups and structural complexity. Similar compounds include other azo dyes and esters, which may have different substituents on the aromatic rings or variations in the ester group. The presence of the dichloro and nitro groups in this compound can influence its reactivity and applications, making it distinct from other related compounds.
Propiedades
Número CAS |
73003-64-2 |
|---|---|
Fórmula molecular |
C21H22Cl2N4O8 |
Peso molecular |
529.3 g/mol |
Nombre IUPAC |
2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-methoxycarbonyloxyethyl)-3-methylanilino]ethyl methyl carbonate |
InChI |
InChI=1S/C21H22Cl2N4O8/c1-13-10-14(26(6-8-34-20(28)32-2)7-9-35-21(29)33-3)4-5-18(13)24-25-19-16(22)11-15(27(30)31)12-17(19)23/h4-5,10-12H,6-9H2,1-3H3 |
Clave InChI |
QDGGBOJNWZLJBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCOC(=O)OC)CCOC(=O)OC)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


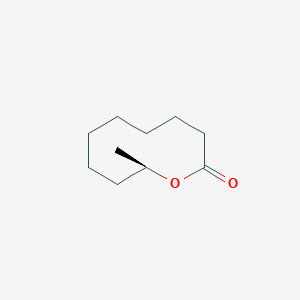
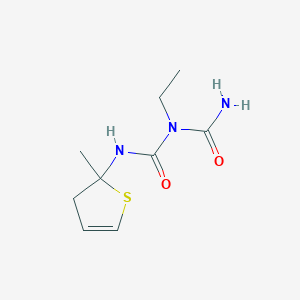
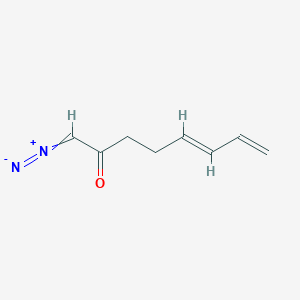
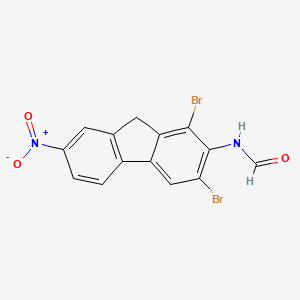
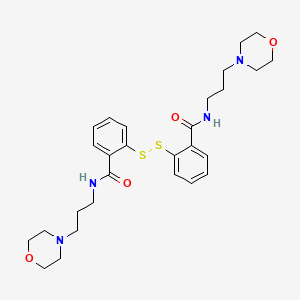
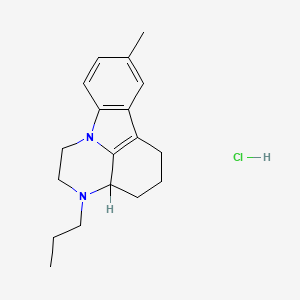
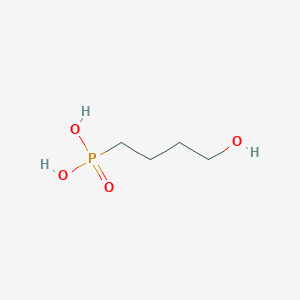
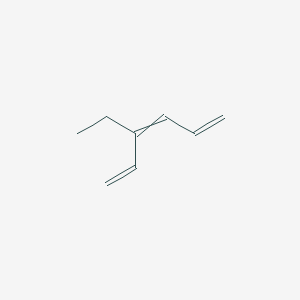
![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)

![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)
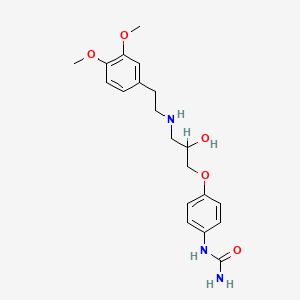
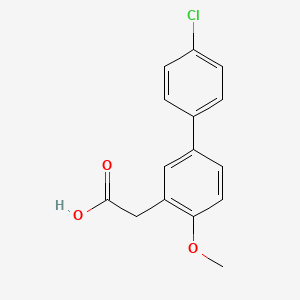
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
